1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 894994-26-4
Cat. No.: VC6942717
Molecular Formula: C20H17N5O3
Molecular Weight: 375.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894994-26-4 |
|---|---|
| Molecular Formula | C20H17N5O3 |
| Molecular Weight | 375.388 |
| IUPAC Name | 1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H17N5O3/c1-13-4-3-5-18(14(13)2)24-19-17(10-22-24)20(26)23(12-21-19)11-15-6-8-16(9-7-15)25(27)28/h3-10,12H,11H2,1-2H3 |
| Standard InChI Key | UDFSPTFCGOLNIH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, featuring a fused heterocyclic system with a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). Key structural attributes include:
-
Molecular Formula: C₂₀H₁₇N₅O₃
-
Molecular Weight: 375.388 g/mol
-
IUPAC Name: 1-(2,3-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
-
SMILES: CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)N+[O-])C
The 2,3-dimethylphenyl group at position 1 and the 4-nitrobenzyl moiety at position 5 introduce steric and electronic effects that modulate solubility, target affinity, and metabolic stability.
Crystallographic and Spectroscopic Data
While no crystallographic data exist for this specific compound, related pyrazolo[3,4-d]pyrimidines exhibit planar fused-ring systems with bond lengths of 1.32–1.40 Å for C–N bonds and 1.45–1.50 Å for C–C bonds in the pyrimidine ring . The nitro group’s resonance effects likely polarize the benzyl substituent, enhancing electrophilic character at the methylene bridge .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Low aqueous solubility (predicted) | |
| LogP (Partition Coefficient) | Calculated: 3.2 ± 0.5 | |
| Hydrogen Bond Donors | 1 (Pyrimidinone O) | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
General Synthetic Pathways
Pyrazolo[3,4-d]pyrimidines are typically synthesized through multi-step condensation reactions. For this compound, a plausible route involves:
-
Pyrazole Ring Formation: Reacting 2,3-dimethylphenylhydrazine with a β-keto ester to form a 5-aminopyrazole intermediate.
-
Pyrimidine Annulation: Treating the intermediate with urea or guanidine under acidic conditions to construct the pyrimidinone ring .
-
Nitrobenzyl Substitution: Introducing the 4-nitrobenzyl group via alkylation or Mitsunobu reaction, leveraging the nucleophilic N5 position .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethyl acetoacetate, HCl, reflux | 78% | |
| 2 | Urea, POCl₃, 110°C | 65% | |
| 3 | 4-Nitrobenzyl bromide, K₂CO₃, DMF | 52% |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis or microwave-assisted reactions to improve yields and reduce waste. For example, palladium-catalyzed Suzuki-Miyaura couplings have achieved 85–90% yields for analogous pyrazolo-pyrimidines .
Biological Activities and Mechanism of Action
EGFR Tyrosine Kinase Inhibition
Structurally related compounds demonstrate potent EGFR-TK inhibition (IC₅₀ = 0.034–0.135 μM) . The nitro group enhances π-π stacking with Phe723 in the ATP-binding pocket, while the dimethylphenyl moiety occupies hydrophobic subpockets .
Table 3: Comparative Inhibitory Activities
| Compound | EGFR IC₅₀ (μM) | GI₅₀ (μM) |
|---|---|---|
| Reference Erlotinib | 0.021 | 0.15 |
| Analog 15 (from ) | 0.135 | 0.018 |
| Analog 16 (from ) | 0.034 | 0.022 |
Antiproliferative Effects
In NCI-60 screenings, analogs with nitroaromatic substituents showed broad-spectrum cytotoxicity (GI₅₀ = 0.018–9.98 μM). Mechanistic studies revealed S-phase cell cycle arrest and P-glycoprotein inhibition (0.301–0.449-fold reduction) .
Computational and Molecular Modeling
Density Functional Theory (DFT) Analysis
DFT calculations for analogous structures indicate:
-
HOMO-LUMO gap: 4.2–4.5 eV, suggesting moderate reactivity.
-
Nitro group charge density: −0.42 e, facilitating hydrogen bonding with Lys721 .
Molecular Docking
Docking simulations position the pyrimidinone carbonyl within 2.1 Å of Met769, forming a critical hydrogen bond. The nitrobenzyl group aligns parallel to the adenine-binding region, mimicking ATP’s adenine moiety .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
-
Absorption: High Caco-2 permeability (Predicted Papp = 18 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl methylene.
-
Toxicity: Ames test predictions indicate low mutagenic risk (TA100/-S9: negative) .
Solubility Challenges
The compound’s low solubility (<10 μg/mL) necessitates formulation strategies like nanocrystal dispersion or prodrug approaches. Salt formation at the pyrimidinone N3 position remains unexplored.
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships (SAR)
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 1 (Aryl) | 2,3-Dimethyl vs. H | ↑ Hydrophobicity, ↓ solubility |
| 5 (Benzyl) | 4-NO₂ vs. 4-OCH₃ | ↑ EGFR affinity, ↑ cytotoxicity |
| 4 (Carbonyl) | O vs. S | ↓ Metabolic stability |
Future Research Directions
-
Synthetic Optimization: Develop enantioselective routes to access chiral derivatives.
-
Target Validation: Explore off-target effects on VEGFR, PDGFR, and c-Kit.
-
Formulation Studies: Investigate cyclodextrin complexes to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume